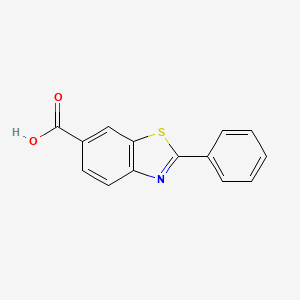

2-苯基-1,3-苯并噻唑-6-羧酸

描述

2-Phenyl-1,3-benzothiazole-6-carboxylic acid is a useful research compound. Its molecular formula is C14H9NO2S and its molecular weight is 255.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Phenyl-1,3-benzothiazole-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-1,3-benzothiazole-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗癌特性

2-苯基-1,3-苯并噻唑-6-羧酸衍生物在抗癌应用中显示出潜力。例如,2-苯基噻唑烷酮取代的 2-苯基苯并噻唑-6-羧酸衍生物对人宫颈癌细胞系表现出显着的体外抗癌活性 (Prabhu 等,2015)。

抗菌活性

已研究了源自 2-苯基-1,3-苯并噻唑-6-羧酸的化合物的抗菌特性。例如,具有 2-氨基-6-甲基苯并噻唑的新型烟酸 4-噻唑烷酮对各种细菌和真菌表现出抗菌筛选 (Patel 和 Shaikh,2010)。

pH 传感应用

源自 2-苯基-1,3-苯并噻唑-6-羧酸的苯并噻唑基聚集诱导发射光致变色剂用于灵敏的生理 pH 传感。它显示出可逆的酸/碱切换的黄/青发射转变,使其适用于检测生物样品和中性水样品中的 pH 波动 (Li 等,2018)。

醛糖还原酶抑制

苯并噻唑-2-基羧酸在羧基和苯并噻唑环之间有间隔基,显示出抑制醛糖还原酶的能力,醛糖还原酶是糖尿病并发症途径中的关键酶。发现这些化合物是有效且口服活性醛糖还原酶抑制剂 (Aotsuka 等,1997)。

安全和危害

未来方向

Benzothiazole derivatives, including 2-Phenyl-1,3-benzothiazole-6-carboxylic acid, have a wide range of biological activities and medicinal applications . Therefore, the development of novel antibiotics to control resistance problems is crucial . The findings of recent research will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .

作用机制

Target of Action

The primary targets of 2-Phenyl-1,3-benzothiazole-6-carboxylic acid are a variety of enzymes and proteins. These include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dihydrofolate reductase, dialkyl glycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These targets play crucial roles in various biochemical pathways and cellular functions.

Mode of Action

2-Phenyl-1,3-benzothiazole-6-carboxylic acid interacts with its targets by inhibiting their function . This inhibition disrupts the normal biochemical pathways and leads to changes in the cellular environment. For instance, it can inhibit the formation of K1 capsule in uropathogenic Escherichia coli .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For instance, it can inhibit the synthesis of prostaglandins, which are derived from arachidonic acid . It can also disrupt the function of DNA gyrase, an enzyme involved in DNA replication .

Result of Action

The inhibition of the compound’s targets leads to a variety of molecular and cellular effects. For instance, it has been shown to have antibacterial activity, potentially by inhibiting the formation of K1 capsule in uropathogenic Escherichia coli . It also has the potential to display anti-inflammatory activity by inhibiting the biosynthesis of prostaglandins .

属性

IUPAC Name |

2-phenyl-1,3-benzothiazole-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2S/c16-14(17)10-6-7-11-12(8-10)18-13(15-11)9-4-2-1-3-5-9/h1-8H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBZYLZMYNBQLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70347353 | |

| Record name | 2-Phenyl-1,3-benzothiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19989-69-6 | |

| Record name | 2-Phenyl-1,3-benzothiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

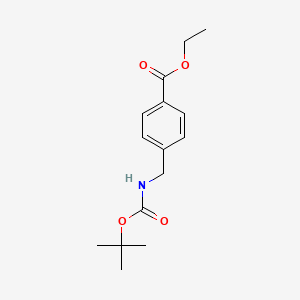

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-cyanobicyclo[2.2.2]octane-1-carboxylic Acid](/img/structure/B3031135.png)

![3-[2-(4-Morpholinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3031139.png)

![2-[(4-Methoxyphenyl)ethynyl]pyridine](/img/structure/B3031145.png)

![Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B3031146.png)

![5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B3031147.png)

![tert-Butyl ((3-formylbicyclo[1.1.1]pentan-1-yl)methyl)carbamate](/img/structure/B3031148.png)